(2-(4-Bromophenyl)thiazol-4-yl)methanol
Overview
Description
(2-(4-Bromophenyl)thiazol-4-yl)methanol: is a heterocyclic organic compound characterized by a thiazole ring substituted with a bromophenyl group and a methanol moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the biological target and the specific derivative .
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, suppression of viral replication, protection of neurons, and inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-(4-Bromophenyl)thiazol-4-yl)methanol are largely determined by its thiazole ring. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Thiazole derivatives are known to interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanol typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a thioamide and a halogenated compound.
Methanol Substitution: The final step involves the substitution of a hydroxyl group with methanol.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
(2-(4-Bromophenyl)thiazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Substitution reactions at the bromophenyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiazol-4-one derivatives.
Reduction Products: Thiazol-4-ylmethanol derivatives.
Substitution Products: Derivatives with different substituents on the bromophenyl ring.
Scientific Research Applications
(2-(4-Bromophenyl)thiazol-4-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Studied for its pharmacological properties and potential use in drug development.
Industry: Employed in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
(2-(4-Bromophenyl)thiazol-4-yl)methanol: is compared with other similar compounds to highlight its uniqueness:
(4-(4-Bromophenyl)thiazol-2-yl)methanol: Similar structure but different position of the bromophenyl group.
(4-(4-Fluorophenyl)thiazol-2-yl)methanol: Similar thiazole ring but with a fluorophenyl group instead of bromophenyl.
(4-(4-Chlorophenyl)thiazol-2-yl)methanol: Similar thiazole ring but with a chlorophenyl group instead of bromophenyl.
Properties
IUPAC Name |
[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBHFBTMSKGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653779 | |
Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-53-2 | |
Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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